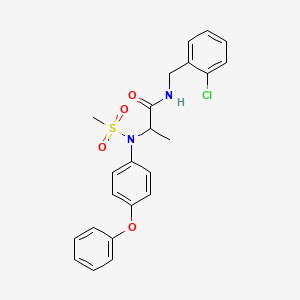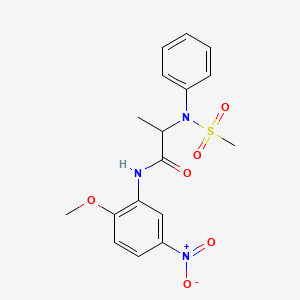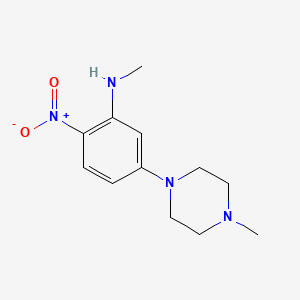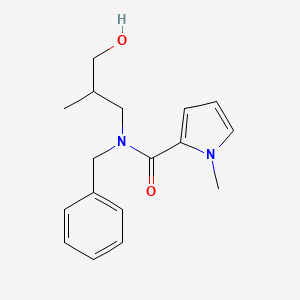
N~1~-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
Übersicht
Beschreibung
N~1~-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has gained significant attention due to its unique chemical structure and promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N~1~-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide X is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. In particular, N~1~-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide X has been shown to inhibit the activity of several tyrosine kinases, including EGFR, HER2, and VEGFR, which are known to play a critical role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N~1~-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide X has also been shown to exhibit a range of other biochemical and physiological effects. For example, it has been found to exhibit potent anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases such as arthritis. It has also been shown to exhibit cardioprotective effects, which may be useful in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~1~-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide X in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of using N~1~-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide X is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the clinic.
Zukünftige Richtungen
There are several future directions for research on N~1~-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide X. One area of focus is to further elucidate its mechanism of action in order to optimize its use in the clinic. Another area of focus is to explore its potential therapeutic applications in other disease areas, such as inflammatory diseases and cardiovascular diseases. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N~1~-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide X in humans.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide X has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, N~1~-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide X has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-17(23(27)25-16-18-8-6-7-11-22(18)24)26(31(2,28)29)19-12-14-21(15-13-19)30-20-9-4-3-5-10-20/h3-15,17H,16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJISUOKXZQSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1Cl)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-4-[2-methyl-5-oxo-3-(1-piperidinylcarbonyl)-1,4,5,6,7,8-hexahydro-4-quinolinyl]phenyl acetate](/img/structure/B4069087.png)
![2-{[3-(4-chlorophenoxy)-2-hydroxypropyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4069093.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4069099.png)
![N-2-biphenylyl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B4069115.png)


![6-amino-4-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4069128.png)
![3-allyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4069145.png)
![1-(2-methoxy-3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4069149.png)
![2-{[2-hydroxy-3-(4-thiomorpholinyl)propyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4069163.png)
![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(3-pyridinylmethyl)amine](/img/structure/B4069172.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-oxo-2-(2-thienyl)acetamide](/img/structure/B4069178.png)
![2,4-dichloro-N-[1-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B4069179.png)
